molecular formula C26H22N4O4 B2371426 3-(2,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-70-5

3-(2,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2371426
CAS RN: 1207046-70-5
M. Wt: 454.486
InChI Key: HDCDILSAXGBHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Properties

Quinazoline derivatives have been evaluated for their potential as hypotensive agents. Studies on compounds structurally similar to the one have shown significant activity in relaxing blood vessels, which is crucial for their antihypertensive properties. For example, certain quinazoline derivatives with specific moieties demonstrated activities substantially more potent than known drugs such as papaverine, though less potent than cinnarizine, in their ability to induce hypotension through vasodilation (Eguchi et al., 1991).

Anticancer Potential

Quinazoline derivatives have also been synthesized and tested for their cytotoxic activities against various cancer cell lines. The introduction of carboxamide derivatives to the benzo[b][1,6]naphthyridine core, for instance, yielded compounds with potent cytotoxic properties. Some of these derivatives exhibited IC(50) values in the nanomolar range, showcasing their potential as anticancer agents. Additionally, certain derivatives demonstrated significant efficacy in vivo against colon tumors in mice, suggesting their potential application in cancer treatment (Deady et al., 2003).

Herbicide Discovery

In the agricultural sector, quinazoline-2,4-dione derivatives have been explored as herbicides, targeting specific enzymes like 4-Hydroxyphenylpyruvate dioxygenase (HPPD). Novel pyrazole-quinazoline-2,4-dione hybrids have been developed, displaying significant inhibitory potency against the HPPD enzyme. These compounds have shown promising herbicidal activity in greenhouse assays against various weeds, indicating their potential utility in resistant weed control (He et al., 2020).

Antimalarial Activity

Some quinazoline derivatives have demonstrated significant antimalarial activity, offering a potential pathway for the development of new antimalarial drugs. Compounds synthesized from related quinazoline structures have shown efficacy against Plasmodium berghei in infected mice, although they were noted to possess moderate phototoxicity (Rice, 1976).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-16-12-13-17(2)21(14-16)30-25(31)18-8-4-6-10-20(18)29(26(30)32)15-23-27-24(28-34-23)19-9-5-7-11-22(19)33-3/h4-14H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCDILSAXGBHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethylphenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

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